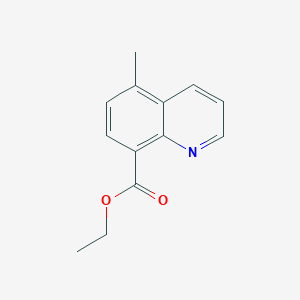

Ethyl 5-methylquinoline-8-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 5-methylquinoline-8-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-6-9(2)10-5-4-8-14-12(10)11/h4-8H,3H2,1-2H3 |

InChI Key |

IICZQCBWFMHHPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C(=C(C=C1)C)C=CC=N2 |

Origin of Product |

United States |

Mechanistic Elucidations of Quinoline Formation and Functionalization

Reaction Mechanism Investigations of Key Quinoline (B57606) Synthesis Pathways

The synthesis of the quinoline ring system can be achieved through various named reactions, each with its own distinct mechanistic pathway. These methods allow for the introduction of a wide array of substituents onto the heterocyclic scaffold.

Detailed Mechanistic Pathways of Skraup Synthesis for Substituted Quinolines

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). wikipedia.org The reaction is known for being vigorous, and the use of ferrous sulfate (B86663) is often required to moderate it. wikipedia.org Arsenic acid can be used as a less violent alternative to nitrobenzene. wikipedia.org

The mechanism of the Skraup reaction proceeds through several key steps:

Formation of Acrolein: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein. pharmaguideline.comiipseries.org

Michael Addition: The aniline undergoes a conjugate (Michael) addition to the acrolein. pharmaguideline.com This step forms an aniline propanal intermediate. pharmaguideline.com

Cyclization and Dehydration: The intermediate undergoes an acid-catalyzed intramolecular electrophilic addition, leading to ring closure. iipseries.org Subsequent dehydration results in the formation of 1,2-dihydroquinoline (B8789712). pharmaguideline.com

Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the final quinoline product. pharmaguideline.com

Studies using 13C-labeled ketones in crossover experiments have provided deeper insight into the mechanism, suggesting a fragmentation-recombination pathway. nih.gov In this proposed mechanism, the aniline first condenses with the α,β-unsaturated ketone, followed by a fragmentation into an imine and the ketone itself, which then recombine to form the quinoline. nih.gov

| Step | Description | Reactants | Intermediates |

| 1 | Dehydration | Glycerol, Sulfuric Acid | Acrolein |

| 2 | Michael Addition | Aniline, Acrolein | Aniline propanal |

| 3 | Cyclization/Dehydration | Aniline propanal | 1,2-dihydroquinoline |

| 4 | Oxidation | 1,2-dihydroquinoline, Oxidizing agent | Quinoline |

Proposed Mechanisms in Isatoic Anhydride-Ethyl Acetoacetate (B1235776) Cyclocondensation

A convenient route to substituted quinolines involves the cyclocondensation of isatoic anhydride (B1165640) with ethyl acetoacetate. usm.edu This reaction is particularly useful for synthesizing ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives. usm.edu A proposed mechanism for this transformation highlights the role of the base and the reactivity of the anhydride. usm.edu

The mechanistic hypothesis involves the following steps:

Enolate Formation: A base, such as sodium hydroxide, deprotonates the α-carbon of ethyl acetoacetate to form a sodium enolate. usm.edu Water is generated in this step and acts as a proton transfer agent. usm.edu

Nucleophilic Attack: The enolate regioselectively attacks the more electrophilic ester carbonyl group of the isatoic anhydride, forming a tetrahedral intermediate. usm.edu

Ring Opening and Decarboxylation: The tetrahedral intermediate collapses, leading to the expulsion of carbon dioxide and the formation of a ketone intermediate. usm.edu

Cyclization and Enolization: The ketone intermediate then undergoes enolization and subsequent cyclization to form the quinoline product. usm.edu

This method has been shown to be robust, not requiring the rigorous exclusion of moisture. usm.edu

Mechanistic Understanding of Ruthenium-Catalyzed Quinoline Formation

Ruthenium complexes have emerged as efficient catalysts for quinoline synthesis through various pathways, often under milder and more environmentally benign conditions. rsc.org One such method is the cyclocondensation of anilines with 1,3-diols. nih.gov

The proposed mechanism for this Ru-catalyzed reaction is believed to involve:

Dehydrogenation of Diol: The ruthenium catalyst facilitates the dehydrogenation of the 1,3-diol to form a 3-hydroxyaldehyde. nih.gov

Dehydration to Unsaturated Aldehyde: The 3-hydroxyaldehyde then eliminates a molecule of water to yield the corresponding α,β-unsaturated aldehyde. nih.gov

Doebner-von Miller Type Reaction: This in situ-generated aldehyde then reacts with the aniline in a manner analogous to the Doebner-von Miller quinoline synthesis to form the substituted quinoline. nih.gov This process produces only water and dihydrogen as byproducts. nih.gov

Another approach involves the ruthenium-catalyzed oxidative cyclization of 2-aminobenzyl alcohol with ketones, which is a modified Friedlaender synthesis. rsc.org Furthermore, ruthenium NNN-pincer complexes have been shown to be highly efficient in the acceptorless dehydrogenative coupling (ADC) of alcohols for quinoline synthesis, forming only hydrogen and water as byproducts. rsc.org

Computational Studies in Reaction Mechanism Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms in organic synthesis. It provides insights into the electronic structures and reactivity of molecules, helping to predict and validate reaction pathways. nih.gov

Application of Density Functional Theory (DFT) in Mechanistic Predictions

DFT calculations are widely used to study the synthesis of quinoline derivatives. nih.govrsc.org These computational methods can predict various molecular properties and reactivity descriptors, such as electronegativity, chemical hardness and softness, and the electrophilicity index. rsc.orgrsc.org

Key applications of DFT in this context include:

Predicting Molecular Properties: DFT calculations at levels like B3LYP/6-31G'(d,p) are used to determine photophysical characteristics and predict absorption spectra of quinoline derivatives. nih.govrsc.org

Understanding Reactivity: By calculating reactivity descriptors, DFT helps in understanding the behavior of molecules in chemical reactions. nih.gov

Assessing Regioselectivity: In reactions with multiple possible outcomes, such as the modified Skraup reaction, conceptual DFT descriptors can be used to assess the regioselectivity of the reaction. researchgate.net

Theoretical Validation of Reaction Intermediates and Transition States

DFT is also a powerful tool for validating the intermediates and transition states that occur along a reaction pathway. By calculating the energies of these transient species, chemists can determine the most likely mechanism.

Examples of theoretical validation include:

Advanced Spectroscopic and Structural Characterization of Ethyl 5 Methylquinoline 8 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule like Ethyl 5-methylquinoline-8-carboxylate, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Quinoline (B57606) Frameworks

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, presents a complex yet interpretable set of signals in NMR spectra. acs.org The chemical shifts of the protons and carbons are influenced by the electron-donating methyl group at the 5-position and the electron-withdrawing ethyl carboxylate group at the 8-position.

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the five protons on the quinoline core. The protons on the pyridine ring (H-2, H-3, H-4) and the benzene ring (H-6, H-7) will have chemical shifts and coupling patterns characteristic of substituted quinolines. acs.org The methyl group at C-5 will appear as a singlet, typically in the range of δ 2.5-2.8 ppm. The ethyl group of the carboxylate function will exhibit a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a result of spin-spin coupling.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display signals for all 13 unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically appearing around δ 165-170 ppm. rsc.org The carbons of the quinoline ring will resonate in the aromatic region (δ 120-150 ppm), with their specific shifts influenced by the positions of the substituents. researchgate.net The methyl carbon at C-5 and the two carbons of the ethyl group will appear in the upfield region of the spectrum.

Predicted NMR Data for this compound The following data is predicted based on known values for similar quinoline derivatives.

¹H NMR (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.9 | dd | J = 4.2, 1.8 Hz |

| H-3 | ~7.4 | dd | J = 8.3, 4.2 Hz |

| H-4 | ~8.1 | dd | J = 8.3, 1.8 Hz |

| H-6 | ~7.6 | d | J = 7.5 Hz |

| H-7 | ~7.5 | d | J = 7.5 Hz |

| 5-CH₃ | ~2.7 | s | - |

| -OCH₂CH₃ | ~4.5 | q | J = 7.1 Hz |

¹³C NMR (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167.0 |

| C-2 | ~150.0 |

| C-3 | ~122.0 |

| C-4 | ~136.0 |

| C-4a | ~129.0 |

| C-5 | ~133.0 |

| C-6 | ~128.0 |

| C-7 | ~126.0 |

| C-8 | ~129.0 |

| C-8a | ~148.0 |

| 5-CH₃ | ~18.5 |

| -OCH₂CH₃ | ~61.5 |

Advanced NMR Techniques for Complex Quinoline Derivatives

For unambiguous assignment of all proton and carbon signals in complex molecules like this compound, advanced 2D NMR techniques are employed. acs.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to establish the connectivity between adjacent protons, for instance, tracing the spin system from H-2 to H-3 and H-4 on the pyridine ring, and between H-6 and H-7 on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (which have no attached protons) by observing their long-range couplings to nearby protons. For example, the signal for the carbonyl carbon (C=O) could be assigned through its correlation with the methylene protons of the ethyl group.

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is highly effective for identifying the key functional groups within this compound. mdpi.com The spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ethyl ester group, typically found in the region of 1710-1730 cm⁻¹. nih.govrsc.org Other significant absorptions would include C-O stretching vibrations for the ester linkage, aromatic C=C and C-H stretching bands, and the characteristic vibrational modes of the substituted quinoline ring system. astrochem.orgresearchgate.net

Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | Aromatic C-H Stretch | Quinoline Ring |

| ~2980 | Aliphatic C-H Stretch | Methyl & Ethyl Groups |

| ~1720 | C=O Stretch | Ethyl Ester |

| ~1600, ~1500 | C=C Stretch | Quinoline Ring |

| ~1250 | Asymmetric C-O-C Stretch | Ester |

| ~1100 | Symmetric C-O-C Stretch | Ester |

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to obtain information about its structure through fragmentation patterns. nih.gov

The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact molecular weight of the compound (C₁₃H₁₃NO₂ = 215.25 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. acs.org

The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in an acylium ion.

Loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement.

Cleavage of the entire ethyl carboxylate group.

Fragmentation of the quinoline ring itself, often involving the loss of HCN. mcmaster.ca

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS)

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are powerful analytical techniques used for the identification and structural elucidation of chemical compounds. While specific GC-MS and HRMS data for this compound is not widely published, analysis of its structural components—the quinoline core and the ethyl ester group—and related analogs provides significant insight into its expected mass spectrometric behavior.

High-Resolution Mass Spectrometry provides highly accurate mass measurements (typically with errors below 5 mDa), which allows for the determination of a compound's elemental formula. nih.gov Techniques like LC-quadrupole/Orbitrap HRMS are instrumental in metabolomics for the quantification of thioesters, demonstrating the precision of HRMS in analyzing complex biological molecules. nih.gov For this compound, HRMS would confirm its molecular formula (C13H13NO2) by providing a precise mass measurement of its molecular ion, distinguishing it from other compounds with the same nominal mass. Both EI-MS and electrospray ionization (ESI+) MS spectra can yield molecular ions (M.+ and [M+H]+, respectively) with high accuracy, which is crucial for structural confirmation. nih.gov

X-ray Crystallography for Precise Structural Determination

Single Crystal X-ray Diffraction Analysis of Quinoline Carboxylates and Analogs

While a specific crystal structure for this compound is not publicly available, extensive research on analogous quinoline carboxylates provides a clear picture of the structural characteristics that can be expected. Single-crystal X-ray diffraction studies on various substituted quinoline carboxylate esters have been successfully conducted, revealing key structural details.

For instance, the analysis of compounds like ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate and ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate has demonstrated that the quinoline ring system is nearly planar, though minor deviations can occur. nih.govnih.gov The dihedral angle between the two fused rings of the quinolyl moiety is typically small, indicating a high degree of planarity. nih.govnih.gov A significant structural parameter is the dihedral angle between the plane of the quinoline ring and the plane of the carboxylate group, which can vary depending on the substituents and packing forces. nih.govnih.gov

The table below summarizes crystallographic data for several quinoline carboxylate analogs, illustrating the typical parameters determined by single-crystal X-ray diffraction.

| Compound Name | Formula | Crystal System | Space Group | Key Structural Features | Ref |

| Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate | C14H14ClNO4 | Triclinic | P-1 | Dihedral angle between quinoline ring and ester plane: 18.99(3)° | nih.gov |

| Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate | C21H21NO5 | Triclinic | P-1 | Dihedral angle between quinoline and trimethoxyphenyl rings: 43.34(1)° | nih.gov |

| Methyl quinoline-2-carboxylate | C11H9NO2 | Monoclinic | P21/a | The structure was determined by direct methods and refined to a final R-index of 0.044. | |

| Quinoline-4-carboxylic acid | C10H7NO2 | Monoclinic | P2(1)/c | Dihedral angle between quinoline core and carboxyl plane: 45.9(1)° | nih.gov |

Insights into Crystal Packing and Intermolecular Interactions

The solid-state arrangement of molecules, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. In quinoline carboxylate derivatives, these interactions are crucial for the cohesion and stabilization of the crystal structure.

Studies on analogs show that weak intermolecular hydrogen bonds, such as C–H···O and C–H···N interactions, are common and play a significant role in forming layered or three-dimensional networks. nih.gov For example, in the crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, molecules are linked by these types of hydrogen bonds to form layers. nih.gov

Theoretical Chemistry and Computational Investigations of Ethyl 5 Methylquinoline 8 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural properties of ethyl 5-methylquinoline-8-carboxylate.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Theoretical studies on related quinoline (B57606) derivatives have successfully used DFT methods, often with the B3LYP functional and a 6-311G++(d,p) basis set, to achieve optimized geometries that are in good agreement with experimental data where available. The optimized structure of this compound would reveal the planarity of the quinoline ring system and the orientation of the ethyl carboxylate and methyl substituents.

Illustrative Data Table: Optimized Geometric Parameters of this compound (DFT/B3LYP/6-311G++(d,p))

| Parameter | Bond/Angle | Value (Illustrative) |

| Bond Lengths (Å) | C5-C(methyl) | 1.512 |

| C8-C(carboxyl) | 1.495 | |

| N1-C2 | 1.378 | |

| C=O | 1.215 | |

| Bond Angles (°) | C4-C5-C(methyl) | 121.5 |

| C7-C8-C(carboxyl) | 119.8 | |

| O-C-O(ethyl) | 124.3 | |

| Dihedral Angles (°) | C4-C5-C6-C7 | 179.8 |

| C(carboxyl)-C8-N1-C2 | 0.5 |

Note: The data in this table is illustrative and represents the type of information obtained from DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO may be distributed over the carboxylate group, indicating the sites for electrophilic and nucleophilic attack, respectively. This distribution facilitates intramolecular charge transfer, a property that can be significant in various applications. Studies on similar quinoline derivatives have shown that these calculations are vital for predicting reactivity trends. researchgate.net

Illustrative Data Table: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (Illustrative) |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Energy Gap (ΔE) (eV) | 4.36 |

| Ionization Potential (I) (eV) | 6.25 |

| Electron Affinity (A) (eV) | 1.89 |

| Global Hardness (η) (eV) | 2.18 |

| Electronegativity (χ) (eV) | 4.07 |

| Electrophilicity Index (ω) | 3.79 |

Note: The data in this table is illustrative and represents the type of information obtained from HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.org The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor areas), prone to nucleophilic attack. Green areas denote neutral potential.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the carboxylate group and the nitrogen atom of the quinoline ring, highlighting these as primary sites for interaction with electrophiles. nih.gov Conversely, the hydrogen atoms of the methyl and ethyl groups would exhibit positive potential. This visual representation is crucial for understanding intermolecular interactions, such as those involved in crystal packing or receptor binding.

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior and spectroscopic properties of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can model the dynamic behavior of this compound in various environments, such as in a solvent or interacting with a biological macromolecule.

These simulations can reveal conformational changes, flexibility, and the stability of intermolecular interactions. mdpi.com For instance, an MD simulation could be used to study the stability of a complex formed between this compound and a protein target, providing insights into its potential biological activity. The root-mean-square deviation (RMSD) of the atomic positions over the simulation time is often calculated to assess the stability of the system.

Prediction of Spectroscopic Parameters (e.g., UV-Vis, IR, NMR)

Computational methods can also be used to predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation of the computational model.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of this compound. These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the vibrational modes, specific functional groups within the molecule can be identified and their chemical environment understood.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. Comparing these predicted shifts with experimental NMR data is a powerful way to confirm the molecule's structure.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

| UV-Vis (λmax, nm) | 245, 310 | 248, 315 |

| IR (cm⁻¹) | C=O stretch: 1725 | C=O stretch: 1720 |

| C-N stretch: 1350 | C-N stretch: 1345 | |

| ¹H NMR (δ, ppm) | Methyl (C5-CH₃): 2.65 | Methyl (C5-CH₃): 2.68 |

| Ethyl (O-CH₂-CH₃): 1.40, 4.45 | Ethyl (O-CH₂-CH₃): 1.42, 4.48 | |

| ¹³C NMR (δ, ppm) | C=O: 166.5 | C=O: 166.2 |

| C5: 135.8 | C5: 135.5 |

Note: The data in this table is illustrative and demonstrates the comparison between computationally predicted and experimentally observed spectroscopic parameters.

Adsorption and Intermolecular Interaction Studies

The way a molecule interacts with surfaces and with other molecules is crucial for a wide range of applications, including catalysis, sensor technology, and drug design. Computational chemistry provides invaluable insights into these phenomena at the atomic level.

The adsorption of organic molecules on metal or semiconductor surfaces is a key process in many technological applications. For instance, quinoline derivatives have been studied as corrosion inhibitors, where their adsorption on a metal surface protects it from the environment. researchgate.netresearchgate.net DFT calculations can be used to model the adsorption of this compound on a given surface, for example, a metallic surface like iron or a semiconductor surface like zinc oxide. researchgate.netmdpi.com

These calculations can determine the most stable adsorption geometry, the adsorption energy, and the nature of the bonding between the molecule and the surface. The quinoline ring can interact with the surface through π-d orbital interactions, while the nitrogen atom and the oxygen atoms of the carboxylate group can act as coordination sites. nih.govresearchgate.net The methyl and ethyl groups can also influence the adsorption orientation and strength through steric and electronic effects.

A theoretical study would typically involve placing the molecule at different orientations and distances from the surface and then performing geometry optimizations to find the minimum energy configuration. The adsorption energy (E_ads) can be calculated as:

E_ads = E_total - (E_surface + E_molecule)

where E_total is the total energy of the adsorbed system, E_surface is the energy of the clean surface, and E_molecule is the energy of the isolated molecule. A negative value for E_ads indicates a stable adsorption.

Table 2: Hypothetical Adsorption Energies of this compound on Different Surfaces

| Surface | Adsorption Energy (eV) |

|---|---|

| Iron (110) | -1.8 |

| Copper (111) | -1.5 |

| Zinc Oxide (1010) | -1.2 |

Note: The data in this table is hypothetical and illustrative of potential computational findings.

The results would indicate the strength of the interaction and the preferred substrate for the adsorption of this compound.

The non-covalent interactions between molecules, such as hydrogen bonding and π-π stacking, govern the formation of molecular aggregates, crystals, and biological complexes. mdpi.com For this compound, several types of intermolecular interactions are possible. The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. The aromatic quinoline ring can participate in π-π stacking interactions with other quinoline rings.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.com This provides a detailed understanding of the nature of the intermolecular forces. DFT calculations with dispersion corrections (e.g., DFT-D3) are also widely used to study these interactions.

A computational study could analyze a dimer of this compound in different orientations (e.g., stacked, T-shaped) to determine the most stable configuration and the corresponding interaction energies.

Table 3: Hypothetical Interaction Energy Components for a Stacked Dimer of this compound Calculated using SAPT

| Interaction Component | Energy (kcal/mol) |

|---|---|

| Electrostatics | -3.5 |

| Exchange | 8.0 |

| Induction | -1.5 |

| Dispersion | -6.0 |

| Total Interaction Energy | -3.0 |

Note: The data in this table is hypothetical and for illustrative purposes.

Such an analysis would reveal the dominant forces in the dimerization process. In this hypothetical case, dispersion and electrostatic interactions are the main contributors to the stability of the stacked dimer.

Ligand Design and Coordination Chemistry of Quinoline Carboxylates

Quinoline (B57606) carboxylates are a significant class of N,O-bidentate ligands in coordination chemistry. Their ability to form stable chelate rings with metal ions makes them versatile building blocks for constructing a wide array of metal complexes. researchgate.netorganic-chemistry.orgnih.gov The fundamental structure involves a quinoline ring, which provides a nitrogen atom as a coordination site, and a carboxylate group, which offers one or two oxygen atoms for binding. researchgate.netbendola.com This dual functionality allows for strong and specific interactions with a variety of metal centers.

Chelation Behavior with Transition Metals (e.g., Zn(II), Al(III), Cu(II), Ru(II))

The chelation of quinoline carboxylates with transition metals is characterized by the formation of a stable five- or six-membered ring involving the metal center, the quinoline nitrogen, and an oxygen atom from the carboxylate group. This chelation enhances the thermodynamic stability of the resulting complexes.

Zn(II): Zinc(II) complexes with quinoline-based ligands are widely studied, partly due to their role in biological systems and their fluorescence properties. acs.orgmdpi.com Zn(II), having a d¹⁰ electronic configuration, exhibits flexible coordination geometries, commonly tetrahedral or octahedral. mdpi.comscispace.com Quinoline carboxylate ligands bind to Zn(II) to form stable complexes, often resulting in enhanced fluorescence, which is useful for developing fluorescent probes. acs.orgscispace.comukm.myresearchgate.net For instance, quinoline-based probes like zinquin (B135092) form 2:1 ligand-to-metal complexes with Zn(II) under physiological conditions. acs.org

Al(III): Aluminum(III) is known to form highly stable and fluorescent complexes with 8-hydroxyquinoline, a related structural motif. The prototypical complex, tris(8-hydroxyquinolinato)aluminum(III) (AlQ₃), is a benchmark material in organic light-emitting diodes (OLEDs). aps.orgbohrium.com Quinoline carboxylate ligands are expected to form similarly stable octahedral complexes with Al(III), where three ligands coordinate to the metal center. nih.govnih.gov The resulting complexes often exhibit strong luminescence. nih.gov

Cu(II): Copper(II) readily forms complexes with a variety of quinoline-derived ligands. rsc.orgnih.govnih.govresearchgate.netnih.gov The resulting structures can vary, including square planar and distorted octahedral geometries. rsc.orgrsc.org The interaction between Cu(II) and quinoline carboxylate ligands is often strong, leading to complexes with interesting magnetic and electronic properties. Studies on related Schiff base ligands derived from quinoline-8-carbaldehyde show that Cu(II) can form both mononuclear and dinuclear complexes. rsc.orgrsc.org The covalent character of the Cu(II)-ligand bond in such complexes has been investigated, indicating significant orbital overlap. bendola.com

Ru(II): Ruthenium(II) complexes bearing quinoline-based ligands have attracted significant attention for their potential applications in catalysis and medicinal chemistry. biointerfaceresearch.commdpi.comnih.gov These complexes often adopt a "piano-stool" geometry, particularly in half-sandwich arene-ruthenium systems. biointerfaceresearch.comnih.gov The coordination of quinoline carboxylates to Ru(II) can stabilize the metal center and influence the complex's reactivity and biological activity. biointerfaceresearch.commdpi.comresearchgate.net For example, bis(quinolin-8-olato)bis(triphenylphosphine)ruthenium(II) has shown notable anticancer activity. mdpi.com

Structural Diversity of Quinoline-Metal Complexes

The coordination of quinoline carboxylates to metal ions gives rise to a remarkable structural diversity, influenced by the nature of the metal ion, the substituents on the quinoline ring, the stoichiometry, and the presence of ancillary ligands or counter-ions. rsc.orgrsc.orgresearchgate.net

Complexes can be mononuclear, where a single metal ion is coordinated by one or more ligands, or they can be polynuclear, with multiple metal centers bridged by the ligands. rsc.orgnih.gov For instance, with 3d transition metals, a julolidine–quinoline based ligand has been shown to form mononuclear complexes with Co(II) and Ni(II) in a 1:2 metal-to-ligand ratio, a mononuclear 1:1 complex with Cu(II), and dinuclear structures with Mn(II) and Zn(II). rsc.org

The coordination geometry around the metal center is also highly variable. Depending on the metal's preferred coordination number and the steric and electronic properties of the ligand, geometries such as tetrahedral, square planar, trigonal bipyramidal, and octahedral can be adopted. rsc.orgresearchgate.netnih.gov Silver(I) complexes, for example, can exhibit linear, trigonal planar, or tetrahedral geometries. rsc.orgresearchgate.net The flexibility of the d¹⁰ Zn(II) ion allows it to adopt tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral geometries. mdpi.com

| Metal Ion | Typical Coordination Geometry | Complex Stoichiometry (Metal:Ligand) | Example Ligand System | Reference |

| Zn(II) | Distorted Octahedral | 1:2 (Mononuclear), 2:2 (Dinuclear) | N-(quinolin-8-yl)picolinamide, Julolidine-quinoline | scispace.comresearchgate.netrsc.org |

| Al(III) | Octahedral (fac-isomer) | 1:3 | 5-chloro-8-hydroxyquinoline | nih.gov |

| Cu(II) | Square Planar, Distorted Octahedral | 1:1, 1:2 | Quinoline-derived Schiff-base, 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde | rsc.orgnih.govrsc.org |

| Ru(II) | "Piano-stool", Rectangular | 1:2 | 2-(2′-quinolyl)benzimidazoles, 8-Hydroxyquinoline | biointerfaceresearch.commdpi.comresearchgate.net |

| Ag(I) | Linear, Pseudo-tetrahedral | 1:2 | 5-nitroquinoline | rsc.orgresearchgate.netnih.gov |

Spectroscopic and Electronic Properties of Quinoline-Metal Coordination Compounds

The formation of coordination complexes between quinoline carboxylates and metal ions leads to significant changes in their spectroscopic and electronic properties. These changes provide valuable insights into the nature of the metal-ligand bonding and the structure of the resulting complexes.

UV-Vis and Fluorescence Spectroscopy of Metal Complexes

UV-Vis absorption and fluorescence spectroscopy are powerful tools for studying the coordination of quinoline ligands. nih.govresearchgate.net The electronic spectra of the ligands typically feature π → π* and n → π* transitions. nih.gov

Upon coordination to a metal ion, these absorption bands often exhibit shifts. bendola.com The interaction with the metal can alter the energy levels of the ligand's molecular orbitals, leading to either a red shift (bathochromic) or a blue shift (hypsochromic) of the absorption maxima. bohrium.com For example, the electronic absorption spectrum of a quinoline Schiff base derivative shows distinct bands that shift upon complexation with various bivalent metals. bendola.com

The fluorescence properties of quinoline derivatives are particularly sensitive to metal coordination. researchgate.netresearchgate.net Many quinoline ligands are fluorescent, and this emission can be either enhanced or quenched upon complexation. ukm.myuci.edu

Fluorescence Enhancement: Coordination with diamagnetic metal ions like Zn(II), Al(III), and Mg(II) often leads to a significant enhancement of fluorescence intensity. ukm.mynih.govuci.edu This is attributed to the increased rigidity of the molecule upon chelation, which reduces non-radiative decay pathways. The formation of stable chelates with these metals can lead to intense luminescence, making them suitable for applications in fluorescent sensors and OLEDs. acs.orgbohrium.comnih.gov

Fluorescence Quenching: Coordination with paramagnetic metal ions, such as Cu(II) or Fe(III), typically results in the quenching of fluorescence. uci.edu This occurs because the unpaired d-electrons of the metal provide efficient pathways for non-radiative de-excitation of the ligand's excited state.

| Metal-Ligand System | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Key Observation | Reference |

| [Al(5-chloro-8-hydroxyquinoline)₃] | N/A | N/A | 0.087 | Intense luminescence | nih.gov |

| [Mg(5-chloro-8-hydroxyquinoline)₂] | N/A | N/A | 0.094 | Intense luminescence | nih.gov |

| [Zn(5-chloro-8-hydroxyquinoline)₂] | N/A | N/A | 0.051 | Intense luminescence | nih.gov |

| [Cd(5-chloro-8-hydroxyquinoline)₂] | N/A | N/A | 0.021 | Intense luminescence | nih.gov |

| Zn(II) + Zinquin Acid | N/A | N/A | N/A | High cooperativity, 2:1 complex formation | acs.org |

| Cu(II) + Quinoline Schiff Base | ~255 (LMCT) | N/A | N/A | Quenched fluorescence | rsc.orgnih.gov |

Influence of Metal Coordination on Ligand Electronic Structure

Metal coordination profoundly influences the electronic structure of the quinoline carboxylate ligand. The donation of electron density from the ligand's nitrogen and oxygen atoms to the metal center alters the energy of the frontier molecular orbitals (HOMO and LUMO). aps.org

Theoretical studies, such as those using Density Functional Theory (DFT), show that in complexes like AlQ₃, the highest occupied molecular orbitals (HOMOs) are typically localized on the phenoxide part of the quinoline ligand, while the lowest unoccupied molecular orbitals (LUMOs) are concentrated on the pyridyl ring. aps.org The energy gap between the HOMO and LUMO is directly related to the electronic absorption and emission properties of the complex.

Coordination to a metal ion generally stabilizes the ligand's orbitals, leading to changes in the electronic transition energies. bendola.com In some cases, new absorption bands corresponding to charge-transfer transitions can appear, such as Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT). nih.gov For instance, the g∥ value in the EPR spectrum of a Cu(II) complex can serve as a measure of the covalent character of the metal-ligand bond, providing direct insight into the electronic interaction between the metal and the ligand. bendola.com

Supramolecular Chemistry Involving Ethyl 5 Methylquinoline 8 Carboxylate Motifs

Hydrogen Bonding Interactions in Crystal Engineering

Hydrogen bonding is a cornerstone of crystal engineering, providing the directional and specific interactions necessary to guide molecules into predictable, crystalline arrangements. The structure of Ethyl 5-methylquinoline-8-carboxylate contains key hydrogen bond acceptors: the quinoline (B57606) nitrogen and the carbonyl oxygen of the ester group.

Supramolecular synthons are reliable, repeating patterns of intermolecular interactions that act as the "glue" in crystal engineering. For quinoline-carboxylate systems, several robust synthons can be anticipated. The carboxylate group, particularly in its protonated acid form or when co-crystallized with a hydrogen-bond donor, is a powerful organizational element. researchgate.net In the crystal structures of related hexahydroquinoline derivatives, hydrogen bonds have been identified as the primary force directing the molecular packing. nih.gov For instance, adducts formed between carboxylic acids and other nitrogen-containing aromatic compounds often form well-defined, stable hydrogen-bonded motifs. researchgate.net The interaction between a carboxylic acid proton and the quinoline nitrogen or between an N-H donor and the ester's carbonyl oxygen can form predictable ring motifs, such as the common R²₂(8) graph set notation, which are fundamental to building complex supramolecular structures. researchgate.net

The process of self-assembly is driven by the spontaneous organization of molecules into stable, ordered aggregates. In quinoline-carboxylate adducts, this is often guided by a hierarchy of non-covalent interactions, with hydrogen bonding playing a dominant role. Research on bis-quinoline derivatives has shown they can self-assemble into metallo-supramolecular polymers through intermolecular coordination with metal ions, demonstrating the quinoline moiety's capacity to direct assembly. mdpi.com In purely organic systems, the interplay of hydrogen bonds leads to the formation of chains, sheets, or three-dimensional networks. For example, in some hexahydroquinoline derivatives, N-H···O hydrogen bonds link molecules into chains, which are then further organized into more complex sheets. nih.gov The flexibility of an ethyl ester group can also influence packing, adopting different conformations to accommodate the demands of the crystal lattice. nih.gov

Host-Guest Chemistry and Encapsulation Phenomena

The defined structural cavities and specific binding sites present in supramolecular architectures derived from quinoline-based molecules make them suitable for host-guest chemistry, where a larger 'host' molecule can encapsulate a smaller 'guest' molecule or ion.

Quinoline derivatives are widely explored as foundational units for constructing elaborate supramolecular structures. Their rigid aromatic framework is often embellished with functional groups that can coordinate with metal ions or participate in hydrogen bonding. mdpi.com This has led to the creation of metallo-supramolecular assemblies with unique photophysical properties. mdpi.com In the solid state, the packing of quinoline derivatives is often governed by a combination of hydrogen bonds and π-π stacking interactions, which together can form layered or three-dimensional networks. nih.gov The ability of the quinoline ring to engage in π-stacking, where the electron-rich aromatic rings overlap, provides additional stability to the resulting supramolecular architecture. nih.govnih.gov

A significant application of quinoline-based supramolecular systems is in the selective recognition of ions. The nitrogen atom in the quinoline ring and other strategically placed donor atoms can act as binding sites for metal cations. Various quinoline derivatives have been designed as highly selective and sensitive fluorescent sensors for a range of metal ions. nih.gov Upon binding a specific cation, the electronic properties of the molecule are altered, leading to a detectable change in its fluorescence, such as quenching or enhancement. nih.govacs.org This principle has been used to develop sensors for biologically and environmentally important ions.

| Quinoline Derivative Type | Target Cation(s) | Detection Method | Key Finding | Reference |

|---|---|---|---|---|

| Quinoline-based phenyl thiazole (B1198619) (QPT) | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence Quenching | Forms a 1:1 complex with the target ions. | acs.org |

| Quinoline-based chemosensor | Cu²⁺ | Colorimetric & Spectroscopic | Visual color change from pale-yellow to red; 2:1 ligand-to-metal binding. | benthamdirect.com |

| Quinoline-based Schiff base | Al³⁺ | Fluorescence Enhancement | High association constant of 3.67 × 10⁵ M⁻¹. | nih.gov |

| Chemically modified quinoline fluorophore | Fe³⁺ | Fluorescence Quenching | Forms a 1:1 complex with a detection limit of 8.67 × 10⁻⁵ M. | nih.gov |

| Hybrid 8-hydroxyquinoline-indole | Cu²⁺, Zn²⁺ | Inhibition of metal-induced Aβ aggregation | Potently inhibits aggregation caused by metal ion binding. | nih.gov |

Weak Noncovalent Interactions in Supramolecular Assemblies

Beyond strong hydrogen bonds, weaker noncovalent interactions are critical in defining the final structure and stability of supramolecular assemblies. These include π-π stacking, C-H···π interactions, and van der Waals forces. For a molecule like this compound, the aromatic quinoline core is a prime candidate for π-π stacking interactions. nih.gov

Investigation of C-H...O and π-π Stacking Interactions

There is a lack of specific studies investigating the C-H...O and π-π stacking interactions within the crystal structure of this compound. Generally, in related quinoline structures, the planar nature of the quinoline ring is expected to facilitate π-π stacking interactions. evitachem.com The presence of an ethyl carboxylate group introduces potential C-H donors and oxygen acceptors that could participate in C-H...O hydrogen bonds, which are crucial in stabilizing crystal packing. However, without specific crystallographic data for this compound, a detailed analysis of these interactions, including bond distances and angles, cannot be provided.

Advanced Applications of Quinoline Carboxylates in Material Science

Quinoline (B57606) Derivatives in Organic Semiconductor Development

Quinoline derivatives are increasingly being investigated for their potential as organic semiconductors, materials that form the active components in a variety of electronic devices. Their rigid, planar aromatic structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. The electron-deficient nature of the quinoline ring system makes many of its derivatives suitable as n-type semiconductors, which are essential for the fabrication of complementary circuits.

Research into the charge transport properties of various quinoline-based materials has provided valuable insights. For instance, studies on metal quinolates have demonstrated that the choice of the metal ion can significantly influence the electron transport properties. Computational studies on a series of metal quinolates (M-Quinolate, where M = Li, Na, K, Rb, Cs) have shown that the electron hopping rate can be dramatically altered. For example, the electron hopping rate (kelectron) for Cesium Quinolate (CsQ) was found to be approximately 150 times greater than that of Lithium Quinolate (LiQ), suggesting that CsQ could be a highly efficient electron transport material. usm.my This highlights the potential for tuning the semiconductor properties of quinoline derivatives through coordination with different metals.

Furthermore, density functional theory (DFT) calculations on crystals of tetraphenylbis(indolo[1,2-a])quinoline (TPBIQ) and its parent compound, 5,7-diphenylindolo[1,2-a]quinoline (DPIQ), have elucidated the relationship between molecular structure and charge mobility. These studies revealed that hole and electron transport in TPBIQ crystals are most significant along the π-stacking direction. The larger electronic couplings and smaller reorganization energy calculated for TPBIQ suggest a higher hole mobility compared to DPIQ, which aligns with experimental observations. acs.org

While specific experimental data for Ethyl 5-methylquinoline-8-carboxylate as an organic semiconductor is not yet prevalent, the existing research on analogous quinoline structures provides a strong foundation for its potential in this area. The presence of the electron-withdrawing carboxylate group could further enhance its n-type characteristics.

Table 1: Calculated Charge Transport Properties of Selected Metal Quinolates

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| LiQ | -5.87 | -2.47 | 3.40 |

| NaQ | -5.79 | -2.55 | 3.24 |

| KQ | -5.58 | -2.71 | 2.87 |

| RbQ | -5.49 | -2.76 | 2.73 |

| CsQ | -3.79 | -2.86 | 0.93 |

Data sourced from computational studies on metal quinolates. usm.my

Development of Electrochromic and Thermochromic Materials

Electrochromic materials, which change their color in response to an applied electrical potential, are of great interest for applications such as smart windows, displays, and mirrors. Quinoline derivatives have emerged as promising candidates for these applications due to their reversible redox behavior and tunable optical properties.

A study on a series of compounds featuring an ethenylic bridge connecting quinoline and isoquinoline (B145761) units demonstrated their potential as reversible electrochromes. mdpi.comnih.gov The electrochemical and optical properties of these molecules were found to be strongly dependent on their molecular structure. For example, the planarity of the molecule, which influences the extent of π-conjugation, plays a critical role in the electrochemical charge transfer mechanism. The nature of the substituents on the quinoline and isoquinoline rings was shown to influence the Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby affecting the color of the oxidized and reduced states. mdpi.comnih.gov One of the most promising compounds from this study was (E)-10-methyl-9-(2-(2-methylisoquinolinium-1-yl)-vinyl)-1,2,3,4-tetrahydroacridinium trifluoromethanesulfonate, which exhibited significant electrochromic contrast. mdpi.com

The development of electrochromic polymers based on quinoline derivatives has also been explored. For instance, poly(2,2′-[10-methyl-3,7-phenothiazylene]-6,6′-bis[4-phenylquinoline]) (PPTZPQ) has been characterized for its electrochromic properties. utexas.edu Thin films of this polymer showed reversible electrochemical oxidation accompanied by a distinct color change. Solid-state electrochromic devices constructed using PPTZPQ as the primary electrode and other materials like ladder poly(benzobisimidazobenzophenanthroline) (BBL) or vanadium pentoxide (V2O5) as the secondary electrode exhibited color changes from yellow-red to black-red upon potential cycling. utexas.eduresearchgate.net

While the thermochromic properties of this compound have not been extensively reported, the thermodynamic properties of quinoline derivatives are an active area of research. Studies on the thermochemical characteristics of substituted quinolines, such as 2-methylquinoline (B7769805) and 2-phenylquinoline, provide foundational knowledge for understanding how structural modifications can influence their thermal behavior. longdom.org

Utilization in Organic Light-Emitting Diode (OLED) Materials

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology, and the development of high-performance materials is crucial for their advancement. Quinoline derivatives have proven to be versatile in OLEDs, serving as emitters, host materials, and components of the electron transport layer (ETL) and hole transport layer (HTL). youtube.comresearchgate.net The well-known tris(8-hydroxyquinolinato)aluminum (Alq3) is a benchmark electron-transporting and emissive material in OLEDs. youtube.com

The electroluminescent properties of quinoline derivatives can be finely tuned by altering their molecular structure. For example, introducing different substituents can shift the emission color. A study on benzo[q]quinoline derivatives demonstrated their potential as efficient emitters. An OLED device using 2,4-di(naphtalene-1-yl)benzo[q]quinoline as the emitter exhibited a luminous efficiency of 2.91 cd/A and a power efficiency of 0.99 lm/W. nih.gov In another example, a device with 2-(4-(naphthalen-1-yl)phenyl)-4-phenylbenzo[g]quinolone showed a luminous efficiency of 3.52 cd/A. acs.org

Quinoline-based materials are also being developed as host materials for phosphorescent OLEDs (PhOLEDs). Carbazole-quinoline hybrids have been synthesized and used as bipolar host materials for orange and deep-red PhOLEDs. An optimized orange PhOLED using 9-(4-(4-phenylquinolin-2-yl)phenyl)-9H-carbazole as the host achieved a high external quantum efficiency (EQE) of 25.6% and a power efficiency of 68.1 lm W−1. researchgate.net

Furthermore, quinoline derivatives have been investigated for their role in thermally activated delayed fluorescence (TADF) emitters, which can achieve high efficiencies in non-doped OLEDs. Three quinoline-based TADF molecules, 9,9-dimethyl-10-(quinolin-2-yl)-9,10-dihydroacridine (DMAC-QL), 10-(quinolin-2-yl)-10H-phenoxazine (PXZ-QL), and 10-(quinolin-2-yl)-10H-phenothiazine (PTZ-QL), were synthesized and showed promising TADF properties. Non-doped OLEDs based on these emitters achieved maximum EQEs of 7.7%, 17.3%, and 14.8%, respectively. usm.my

The potential of this compound in OLEDs can be inferred from these studies. The presence of the carboxylate group can influence its electronic properties, potentially making it a suitable candidate as a host or an electron-transporting material. The methyl group at the 5-position can also impact the molecular packing and photophysical properties.

Table 2: Performance of Selected OLEDs Incorporating Quinoline Derivatives

| Quinoline Derivative | Role in OLED | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |

| 2,4-di(naphtalene-1-yl)benzo[q]quinoline | Emitter | 2.91 | 0.99 | 0.90 |

| 2-(4-(naphthalen-1-yl)phenyl)-4-phenylbenzo[g]quinolone | Emitter | 3.52 | 1.06 | 1.00 |

| 9-(4-(4-phenylquinolin-2-yl)phenyl)-9H-carbazole | Host | - | 68.1 | 25.6 |

| 10-(quinolin-2-yl)-10H-phenoxazine (PXZ-QL) | TADF Emitter | - | - | 17.3 |

| 10-(quinolin-2-yl)-10H-phenothiazine (PTZ-QL) | TADF Emitter | - | - | 14.8 |

Data compiled from various research articles on quinoline-based OLEDs. usm.myacs.orgnih.govresearchgate.net

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-methylquinoline-8-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via multi-step reactions starting from quinoline precursors. Key steps include:

- Friedländer condensation : Cyclization of substituted anilines with β-keto esters under acidic conditions.

- Esterification : Introduction of the ethyl carboxylate group via nucleophilic substitution or acid-catalyzed esterification. Critical parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., sulfuric acid or p-toluenesulfonic acid). Yields range from 45% to 75% depending on purification methods .

Table 1: Synthesis Optimization

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Friedländer condensation | H₂SO₄ | Ethanol | 62 | 98.5 |

| Nucleophilic substitution | Triethylamine | DCM | 48 | 95.2 |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirms substituent positions and ester functionality. The quinoline ring protons appear as distinct multiplet signals (δ 7.5–9.0 ppm), while the ethyl group shows a triplet at δ 1.3–1.5 ppm .

- IR Spectroscopy : Detects C=O stretching (1700–1750 cm⁻¹) and aromatic C-H vibrations (3050–3100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 245.1052 for C₁₃H₁₃NO₂) .

Q. What preliminary biological activities have been reported for quinoline-8-carboxylate derivatives?

Quinoline-8-carboxylates exhibit:

- Antimicrobial activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer potential : IC₅₀ of 10–50 µM in MCF-7 breast cancer cells via topoisomerase inhibition .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction with SHELX software (SHELXL/SHELXS) enables precise determination of bond angles, torsion angles, and crystal packing. For example, the dihedral angle between the quinoline ring and carboxylate group is critical for understanding π-π stacking interactions in drug-receptor binding .

Q. What strategies address contradictory bioactivity data in structurally similar quinoline derivatives?

Q. How does carboxylate-assisted C-H functionalization enhance synthetic flexibility?

Transition-metal catalysts (Pd, Ru) with carboxylate ligands enable site-selective C-H activation. For this compound, this method allows direct functionalization at the 3-position of the quinoline ring, bypassing protection/deprotection steps .

Table 2: C-H Functionalization Efficiency

| Catalyst | Ligand | Position Functionalized | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | PivOH | C3 | 78 |

| RuCl₃ | 2-Norbornene | C2 | 65 |

Q. What in silico approaches predict the structure-activity relationship (SAR) of this compound analogs?

Q. How do solvent effects influence the compound’s stability during long-term storage?

Accelerated stability studies (40°C/75% RH) show:

- Polar aprotic solvents (DMF) : Degradation ≤5% over 6 months.

- Hydroxylic solvents (MeOH) : Up to 15% ester hydrolysis .

Methodological Guidelines

- Synthesis Reproducibility : Always include control experiments (e.g., catalyst-free reactions) to validate step efficiency .

- Data Reporting : Use IUPAC nomenclature and SI units consistently. Provide raw spectral data in supplementary materials .

- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity assays (e.g., Ames test for mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.